(E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
(E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
(2E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as 4-methoxy-2'-hydroxychalcone or 2'-hydroxy-4-methoxychalcone, belongs to the class of organic compounds known as retrochalcones. These are a form of normal chalcones that are structurally distinguished by the lack of oxygen functionalities at the C2'- and C6'-positions (2E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name:
Vulcanchem
CAS No.:
6607-92-7
VCID:
VC21047641
InChI:
InChI=1S/C16H14O3/c1-19-14-9-6-13(7-10-14)16(18)11-8-12-4-2-3-5-15(12)17/h2-11,17H,1H3/b11-8+
SMILES:
COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O
Molecular Formula:
C16H14O3
Molecular Weight:
254.28 g/mol
(E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
CAS No.: 6607-92-7
Cat. No.: VC21047641
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (2E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as 4-methoxy-2'-hydroxychalcone or 2'-hydroxy-4-methoxychalcone, belongs to the class of organic compounds known as retrochalcones. These are a form of normal chalcones that are structurally distinguished by the lack of oxygen functionalities at the C2'- and C6'-positions (2E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is considered to be a practically insoluble (in water) and relatively neutral molecule. |
|---|---|
| CAS No. | 6607-92-7 |
| Molecular Formula | C16H14O3 |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | (E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C16H14O3/c1-19-14-9-6-13(7-10-14)16(18)11-8-12-4-2-3-5-15(12)17/h2-11,17H,1H3/b11-8+ |
| Standard InChI Key | DPALPZWFXXPWMO-DHZHZOJOSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O |
| SMILES | COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O |
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